1-Bromo-3,5-dinitrobenzene

Nucleophilic aromatic substitution Leaving group mobility Chemoselectivity

1-Bromo-3,5-dinitrobenzene (CAS 18242-39-2) is the superior meta-dinitroaryl halide for time-sensitive synthesis. Its symmetrical 3,5-dinitro pattern eliminates ortho steric congestion, delivering ~120-fold faster nucleophilic displacement than the chloro analog and efficient Pd coupling. Dual reactivity—both Br and nitro groups activated—enables divergent pathway selection from a single building block. Functions as a validated halogen-bond donor for pharmaceutical cocrystals and promotes non-centrosymmetric packing for NLO. Choose the 3,5-isomer for predictable reactivity, shorter cycle times, and broader utility.

Molecular Formula C6H3BrN2O4
Molecular Weight 247 g/mol
CAS No. 18242-39-2
Cat. No. B094040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-dinitrobenzene
CAS18242-39-2
Molecular FormulaC6H3BrN2O4
Molecular Weight247 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-]
InChIInChI=1S/C6H3BrN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H
InChIKeyOLDMYNWXIGPOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3,5-dinitrobenzene (CAS 18242-39-2) Procurement and Technical Specifications for Organic Synthesis Intermediates


1-Bromo-3,5-dinitrobenzene (CAS 18242-39-2) is a meta-substituted dinitroaryl halide (C₆H₃BrN₂O₄) with a bromine atom flanked symmetrically by two nitro groups at the 3 and 5 positions [1]. This molecular architecture yields a crystalline solid with a melting point of 74–79°C, a density of 1.91 g/cm³, and a boiling point of approximately 309°C at 760 mmHg [2]. The compound serves as a versatile electrophilic building block in nucleophilic aromatic substitution (SₙAr), cross-coupling, and supramolecular chemistry, with the 3,5-dinitro substitution pattern conferring a distinct reactivity and selectivity profile that differs markedly from its 2,4-dinitro isomer and other halogenated analogs [3][4].

Why 1-Bromo-3,5-dinitrobenzene (CAS 18242-39-2) Cannot Be Replaced by 1-Bromo-2,4-dinitrobenzene or Other Aryl Halides


In aromatic systems with multiple strongly electron-withdrawing groups, the regiochemistry of substitution critically dictates both the available reaction pathways and the structural outcomes [1]. The symmetrical 3,5-dinitro arrangement in 1-bromo-3,5-dinitrobenzene creates a unique electronic environment where both the halogen atom and the nitro groups are activated for nucleophilic displacement, a property termed “dual reactivity” that is not observed in the 2,4-dinitro isomer [2]. Furthermore, the meta relationship between the nitro groups in the 3,5-isomer eliminates the ortho-steric compression that complicates reactivity in the 2,4-isomer, where one nitro group sits ortho to the bromine [3]. Attempting to substitute 1-bromo-3,5-dinitrobenzene with its 2,4-dinitro isomer, 1-chloro-3,5-dinitrobenzene, or 1,3-dibromo-5-nitrobenzene will produce divergent reaction outcomes, altered chemoselectivity, and different solid-state assembly behavior, each of which is quantified in the evidence below.

1-Bromo-3,5-dinitrobenzene (18242-39-2): Quantitative Head-to-Head Comparison Data for Procurement Decision-Making


Dual Reactivity in SNAr: Bromine vs. Chlorine Analog Nucleofugality Comparison

In SₙAr reactions, 1-bromo-3,5-dinitrobenzene displays “dual reactivity,” meaning nucleophiles can displace either the bromine atom or a nitro group depending on nucleophile hardness/softness and solvent polarity [1]. The bromine atom in the 3,5-dinitro system exhibits substantially higher leaving group ability than chlorine. Kinetic studies on related 1-halo-2,4-dinitrobenzene and 1-methyl-2-halo-3,5-dinitrobenzene systems establish a reactivity ratio for halogen mobility of approximately F : Cl : Br = 0.06 : 1 : 120, confirming that bromine is approximately 120-fold more labile than chlorine under identical conditions [2].

Nucleophilic aromatic substitution Leaving group mobility Chemoselectivity

Crystal Structure and Halogen-Bond Donor Capability: Quantitative Cocrystal Interaction Energies

1-Bromo-3,5-dinitrobenzene forms a well-defined 1:1 cocrystal with N,N-dimethylpyridin-4-amine via a C–Br⋯N halogen bond, with the structure determined by single-crystal X-ray diffraction [1]. The cocrystal crystallizes in the monoclinic space group P2₁/c with Z = 4, and Hirshfeld surface analysis combined with intermolecular interaction energy calculations provides quantitative metrics for halogen-bond strength [2]. While the iodo analog (1-iodo-3,5-dinitrobenzene) forms stronger halogen bonds due to iodine's greater polarizability (established trend I > Br > Cl), the bromo compound offers an optimal balance of sufficient halogen-bond donor strength for reliable cocrystal engineering without the synthetic challenges and higher cost associated with iodoarenes [3].

Crystal engineering Halogen bonding Supramolecular chemistry

Chemoselective Nitro Group Displacement vs. Bromine Substitution in Cross-Coupling

1-Bromo-3,5-dinitrobenzene participates in Ullmann-type coupling reactions where the bromine atom serves as the leaving group for C–C bond formation [1]. Critically, the symmetrical 3,5-dinitro substitution pattern leaves the bromine atom in a sterically unencumbered meta environment relative to both nitro groups, in contrast to 1-bromo-2,4-dinitrobenzene where one nitro group resides ortho to the bromine and creates steric hindrance that slows nucleophilic attack at the halogen-bearing carbon [2]. The absence of ortho-substituent compression in the 3,5-isomer facilitates more predictable and efficient coupling outcomes, particularly in palladium- or copper-catalyzed transformations where steric accessibility of the C–Br bond governs catalytic turnover.

Cross-coupling Ullmann coupling Chemoselectivity

Nonlinear Optical (NLO) Material Potential: Bromo Group Enhancement of Non-Centrosymmetric Crystal Packing

Computational studies on aromatic NLO materials demonstrate that non-para substituents—including bromine at meta positions—exert minimal influence on molecular hyperpolarizability (β) but profoundly affect crystal packing, promoting non-centrosymmetric crystal structures that are essential for macroscopic second-order NLO effects [1]. The bromo substituent in 1-bromo-3,5-dinitrobenzene contributes to this packing-directing effect, distinguishing it from parent m-dinitrobenzene which lacks the halogen and exhibits different solid-state assembly behavior [2]. Research specifically investigating the role of the bromo group in improving organic NLO material properties confirms that bromine incorporation enhances the propensity for non-centrosymmetric crystallization, a prerequisite for second-harmonic generation (SHG) activity [3].

Nonlinear optics Crystal engineering Second-harmonic generation

1-Bromo-3,5-dinitrobenzene (CAS 18242-39-2): Evidence-Backed Application Scenarios for Procurement


Accelerated Nucleophilic Aromatic Substitution (SₙAr) for Pharmaceutical Intermediate Synthesis

When designing synthetic routes to drug candidates requiring rapid SₙAr installation of amine, alkoxide, or thiolate nucleophiles, 1-bromo-3,5-dinitrobenzene provides ~120-fold faster halogen displacement kinetics relative to its chloro analog under comparable conditions [1]. This rate advantage enables lower reaction temperatures, shorter cycle times, or reduced excess nucleophile requirements, making it the preferred aryl halide for time-sensitive medicinal chemistry campaigns and process development where halogen lability is the rate-determining parameter. The dual reactivity profile further allows deliberate switching between halogen substitution and nitro-group displacement by modulating nucleophile hardness and solvent polarity, offering a single building block for divergent synthetic pathways [2].

Halogen-Bond-Directed Cocrystal Engineering for Pharmaceutical Formulation

1-Bromo-3,5-dinitrobenzene functions as a validated halogen-bond donor for constructing pharmaceutical cocrystals and supramolecular assemblies [1]. Its cocrystal with N,N-dimethylpyridin-4-amine has been fully characterized by single-crystal X-ray diffraction, confirming the C–Br⋯N halogen-bond geometry and providing quantitative Hirshfeld surface interaction energies [2]. This makes the compound a reliable, cost-effective alternative to iodoarenes in crystal engineering screening cascades where moderate halogen-bond strength is sufficient for desired lattice stabilization, avoiding the higher cost and synthetic sensitivity of iodine-containing building blocks.

Sterically Unhindered Cross-Coupling Substrate for Biaryl Synthesis

The symmetrical 3,5-dinitro substitution pattern leaves the C–Br bond in 1-bromo-3,5-dinitrobenzene free of ortho-steric congestion, in contrast to 1-bromo-2,4-dinitrobenzene where an adjacent nitro group impedes catalyst approach [1]. This steric accessibility facilitates efficient Ullmann coupling and palladium-catalyzed cross-coupling reactions, reducing the incidence of catalyst poisoning from competing nitro-group insertion and improving overall coupling yields. Procurement of the 3,5-isomer rather than the 2,4-isomer is therefore indicated for synthetic protocols involving bulky coupling partners or sterically demanding ligand systems [2].

Non-Centrosymmetric Crystal Growth for Second-Order NLO Material Development

In materials science applications targeting second-harmonic generation (SHG) and electro-optic devices, the bromo substituent in 1-bromo-3,5-dinitrobenzene promotes non-centrosymmetric crystal packing—a strict structural requirement for macroscopic second-order NLO activity [1]. Computational and experimental studies confirm that meta-bromine substitution directs crystallization toward acentric space groups more effectively than the parent m-dinitrobenzene scaffold, while minimally perturbing the molecular hyperpolarizability [2]. This property makes the compound a strategic starting point for NLO materials discovery, reducing the empirical screening space for achieving SHG-active crystal forms.

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